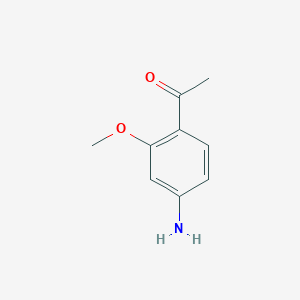

1-(4-Amino-2-methoxyphenyl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

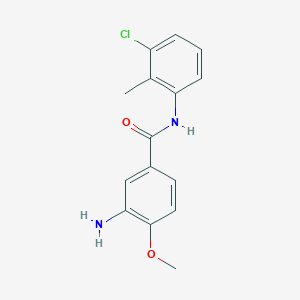

1-(4-Amino-2-methoxyphenyl)ethanone is a chemical compound with the CAS Number: 60207-18-3 and a molecular weight of 165.19 . Its IUPAC name is this compound .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C9H11NO2 . The InChI code for this compound is 1S/C9H11NO2/c1-6(11)8-4-3-7(10)5-9(8)12-2/h3-5H,10H2,1-2H3 .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature for this compound is not specified, but it is generally recommended to store such compounds in a cool, dry place .Applications De Recherche Scientifique

Pyrolysis Products Analysis

1-(4-Amino-2-methoxyphenyl)ethanone, as a compound structurally related to 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride (bk-2C-B), contributes to the understanding of pyrolysis products of new psychoactive substances. The study of bk-2C-B under simulated pyrolysis conditions revealed various pyrolysis products, aiding in the understanding of the stability and degradation pathways of related compounds (Texter et al., 2018).

Synthesis of Novel Schiff Bases

This compound is structurally similar to compounds used in the synthesis of Schiff bases, which have significant antimicrobial activity. A study demonstrated the synthesis of novel Schiff bases using similar structures, highlighting their potential in antimicrobial applications (Puthran et al., 2019).

Development of Heterocycles

The compound is closely related to chemicals used in the preparation of heterocycles like isoflavones and various other aromatic compounds. These developments are crucial in the field of organic chemistry and medicinal applications, as seen in a study involving similar compounds (Moskvina et al., 2015).

Crystal Structure Analysis

Structural analysis and characterization of compounds structurally akin to this compound, such as 1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, provide insights into molecular conformations and crystal structures. Such studies are fundamental in understanding molecular interactions and properties (Kesternich et al., 2010).

Mécanisme D'action

While the specific mechanism of action for 1-(4-Amino-2-methoxyphenyl)ethanone is not available, a compound with a similar structure, 1-(4-Amino-2-hydroxyphenyl)ethanone, has been reported to show quorum sensing inhibitory activity against Pseudomonas aeruginosa . It suppressed the secretion of acyl-homoserine lactones and virulence factors in Pseudomonas aeruginosa PAO1 .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

1-(4-Amino-2-methoxyphenyl)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. This interaction can alter the enzyme’s conformation and reduce its catalytic efficiency. Additionally, this compound can form hydrogen bonds with proteins, affecting their stability and function. These interactions highlight the compound’s potential as a biochemical tool for studying enzyme kinetics and protein dynamics .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling events. Additionally, this compound can affect the expression of specific genes by interacting with transcription factors or epigenetic regulators. These changes in gene expression can subsequently alter cellular metabolism, impacting processes such as energy production and biosynthesis .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to biomolecules such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, this compound can inhibit enzyme activity by occupying the enzyme’s active site, preventing substrate binding and catalysis. Additionally, the compound can interact with receptors on the cell surface, triggering downstream signaling cascades. These interactions can result in changes in gene expression, protein activity, and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been reported that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in cell viability, proliferation, and differentiation. These temporal effects highlight the importance of monitoring the compound’s stability and degradation in experimental studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that low doses of the compound can have beneficial effects, such as enhancing cellular function and promoting tissue regeneration. Higher doses may lead to toxic or adverse effects, including cell death and tissue damage. It is important to determine the optimal dosage range for specific applications to minimize potential side effects. Additionally, threshold effects may be observed, where the compound exhibits a dose-dependent response, with significant effects occurring only above a certain concentration .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites with different biological activities. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s involvement in metabolic pathways highlights its potential as a tool for studying metabolic processes and identifying novel therapeutic targets .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it can localize to different cellular compartments, such as the cytoplasm, nucleus, or mitochondria. The distribution of this compound within cells can influence its interactions with biomolecules and its overall efficacy. Understanding the transport and distribution mechanisms of the compound is essential for optimizing its use in biochemical research .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may contain targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles. For example, it may localize to the nucleus, where it can interact with transcription factors and regulate gene expression. Alternatively, it may accumulate in the mitochondria, influencing cellular metabolism and energy production. The subcellular localization of this compound provides insights into its specific roles and mechanisms of action within cells .

Propriétés

IUPAC Name |

1-(4-amino-2-methoxyphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6(11)8-4-3-7(10)5-9(8)12-2/h3-5H,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSESDZHLGIIHPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60612224 |

Source

|

| Record name | 1-(4-Amino-2-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60612224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60207-18-3 |

Source

|

| Record name | 1-(4-Amino-2-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60612224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.